molecular formula C16H12Cl2 B12553319 Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- CAS No. 144773-83-1

Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-

Cat. No.: B12553319
CAS No.: 144773-83-1
M. Wt: 275.2 g/mol
InChI Key: YFVZWOVGUWTIIQ-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-: is an organic compound characterized by the presence of a cyclobutene ring substituted with two chlorine atoms and two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- typically involves the reaction of 1,1’-bis(benzene) with 2,3-dichlorocyclobutene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.

Scientific Research Applications

Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,3-dichloro-: A similar compound with two chlorine atoms substituted on a benzene ring.

    Benzene, 1,2,3-trichloro-: Contains three chlorine atoms substituted on a benzene ring.

    Benzene, 1,1’-(1,2-cyclobutanediyl)bis-: Features a cyclobutane ring instead of a cyclobutene ring.

Uniqueness

Benzene, 1,1’-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- is unique due to the presence of the cyclobutene ring with two chlorine atoms, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications and research studies.

Properties

CAS No.

144773-83-1

Molecular Formula

C16H12Cl2

Molecular Weight

275.2 g/mol

IUPAC Name

(1,2-dichloro-3-phenylcyclobut-2-en-1-yl)benzene

InChI

InChI=1S/C16H12Cl2/c17-15-14(12-7-3-1-4-8-12)11-16(15,18)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

YFVZWOVGUWTIIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C1(C2=CC=CC=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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